![molecular formula C18H24N4O2 B2729798 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 1798537-99-1](/img/structure/B2729798.png)
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
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Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as a pyrrolidinyl triazole compound and is synthesized using a specific method. In
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research in the field of heterocyclic chemistry, including the synthesis and characterization of triazole derivatives, has yielded compounds with significant properties. For instance, studies on rhenium(I) complexes involving pyridyl-1,2,3-triazole ligands have demonstrated systematic methods for their synthesis, offering insights into their electronic structures and potential applications in photophysical and electrochemical fields (Anderson et al., 2013).
Anticancer and Antimicrobial Activities
The synthesis of triazole derivatives and their evaluation for biological activities have been a significant area of research. Some compounds have shown promising anticancer and antimicrobial properties, highlighting the potential of triazole derivatives in developing new therapeutic agents (Katariya et al., 2021).
Corrosion Inhibition
Triazole derivatives have also been investigated for their corrosion inhibition properties, demonstrating effectiveness in protecting metals in acidic environments. This application is crucial for extending the lifespan of metals in industrial settings (Ma et al., 2017).
Luminescence and Optical Properties
The development of luminescent materials based on heterocyclic compounds has garnered attention for their potential in creating advanced optical and electronic devices. Studies have explored the luminescence properties of rhenium(I) complexes with pyridine-functionalized ligands, contributing to the field of photoluminescent materials (Li et al., 2012).
Molecular Docking and Computational Studies
Molecular docking and computational chemistry studies have become integral in understanding the interactions between heterocyclic compounds and biological targets. These studies aid in the rational design of compounds with enhanced biological or catalytic activities (Katariya et al., 2021).
properties
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-13-24-17-6-3-15(4-7-17)5-8-18(23)21-11-9-16(14-21)22-12-10-19-20-22/h3-4,6-7,10,12,16H,2,5,8-9,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCHJRMJIWHBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one |
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